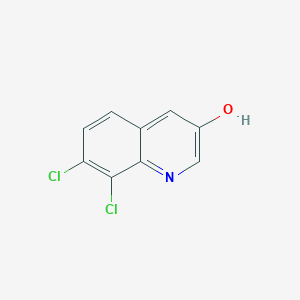

7,8-二氯喹啉-3-酚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“7,8-Dichloroquinolin-3-ol” is a chemical compound . It is also known as "7,8-dichloroquinoline" . The CAS Number of this compound is 1492660-10-2 .

Synthesis Analysis

The synthesis of quinoline derivatives, such as “7,8-Dichloroquinolin-3-ol”, has been a subject of extensive research . A study describes the click synthesis of new 7-chloroquinoline derivatives using ultrasound irradiation . This method is advantageous due to its simplicity and implementation .

Molecular Structure Analysis

The molecular formula of “7,8-Dichloroquinolin-3-ol” is C9H5Cl2NO . The molecular weight of this compound is 214.05 . The InChI key of this compound is BQNIWGUGRICGFJ-UHFFFAOYSA-N .

Chemical Reactions Analysis

The chemical reactions involving quinoline derivatives have been extensively studied . For instance, the synthesis of new 7-chloroquinoline derivatives has been achieved using ultrasound irradiation .

科学研究应用

抗菌特性

一些研究集中于 7,8-二氯喹啉-3-醇衍生物的抗菌特性。对 8-羟基喹啉衍生物(包括具有氯取代基的衍生物)的研究表明,它们具有强大的抗菌和抗真菌活性。已证明这些化合物对各种细菌和真菌菌株表现出显着的功效,使其成为开发新型抗菌剂的候选物 (Al-Hiari 等人,2007; Wilhelm 等人,2014)。

防腐应用

已经探索了 7,8-二氯喹啉-3-醇衍生物在酸性环境中保护金属的防腐潜力。8-羟基喹啉的衍生物已证明对盐酸中的低碳钢具有优异的防腐效果,突出了它们在工业防腐中的应用 (Douche 等人,2020)。

疾病治疗中的治疗应用

已经检测了 7,8-二氯喹啉-3-醇衍生物的潜在治疗应用,包括癌症治疗和神经退行性疾病的治疗。一种相关化合物 clioquinol 在临床前癌症治疗中显示出疗效,并且由于其溶解β-淀粉样蛋白斑块和结合铜的能力,正在研究用于治疗阿尔茨海默病 (Mao & Schimmer,2008)。类似地,其他研究集中于开发具有抗利什曼原虫和抗结核特性的新型 7,8-二氯喹啉-3-醇衍生物,突出了它们在解决传染病方面的潜力 (Carmo 等人,2011)。

分析和生化研究

7,8-二氯喹啉-3-醇及其衍生物已用于分析和生化研究,包括研究它们与金属的结合特性及其对酶活性的影响。这些研究有助于我们了解其生物活性和潜在治疗应用背后的分子机制 (Summers 等人,2020; Hidaka 等人,1984)。

安全和危害

未来方向

Quinoline derivatives have been extensively researched due to their wide range of physicochemical and biological activities . They have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Therefore, the future directions in the research of “7,8-Dichloroquinolin-3-ol” and similar compounds could involve exploring their potential therapeutic applications and developing new synthetic strategies .

作用机制

Target of Action

7,8-Dichloroquinolin-3-ol is a derivative of quinoline, a class of compounds known for their diverse biological activities Similar compounds such as 7-chloroquinoline derivatives have shownantimicrobial, antimalarial, and anticancer activities . Therefore, it’s plausible that 7,8-Dichloroquinolin-3-ol may interact with similar targets, including various enzymes and receptors involved in these biological processes.

Mode of Action

For instance, some quinoline derivatives inhibit enzymes or disrupt cellular processes, leading to cell death

Biochemical Pathways

Given the biological activities of similar compounds, it’s likely that this compound affects pathways related tocell growth, inflammation, and infection

Result of Action

Similar compounds have been shown to exertantimicrobial, antimalarial, and anticancer effects . These effects are typically achieved through the inhibition of essential enzymes, disruption of cellular processes, or induction of cell death .

属性

IUPAC Name |

7,8-dichloroquinolin-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO/c10-7-2-1-5-3-6(13)4-12-9(5)8(7)11/h1-4,13H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHBLLFPGVALESG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=NC=C(C=C21)O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2774045.png)

![N-[5-chloro-2-(1,2,4-triazol-1-yl)phenyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2774049.png)

![5-[(4-bromobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2774052.png)

![N-isopropyl-2-(4-(5-isopropyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2774054.png)

![6-(2-Pyridyl)-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol](/img/structure/B2774055.png)

![5-methyl-N-(4-phenoxyphenyl)-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2774061.png)

![4,6,7-Trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2774064.png)